ISRIB (trans-isomer)
Description
Definition and Molecular Classification
Isrib, formally known as Integrated Stress Response Inhibitor, represents a sophisticated organic molecular entity with the chemical formula C₂₂H₂₄Cl₂N₂O₄. The compound possesses a molecular weight of 451.34 grams per mole and is classified under the Chemical Abstracts Service registry number 1597403-47-8. Structurally, Isrib exists as a bis-glycolamide compound characterized by its symmetric molecular architecture, which proves essential for its biological activity.
The molecule demonstrates remarkable stereospecificity, with the trans-isomer exhibiting significantly greater potency compared to its cis counterpart. Research has established that trans-Isrib demonstrates an inhibitory concentration of 5 nanomolar, while cis-Isrib shows substantially reduced activity with an inhibitory concentration of approximately 600 nanomolar. This dramatic difference in potency underscores the critical importance of stereochemical configuration in the compound's mechanism of action.
Chemically, Isrib belongs to the class of small molecule inhibitors that specifically target the integrated stress response pathway. The compound features two 4-chlorophenoxy groups connected through an acetamide linkage to a cyclohexane ring system. This unique structural arrangement enables the molecule to function as what researchers describe as a "molecular staple," facilitating the assembly of larger protein complexes essential for its biological function.
Historical Development and Discovery at Walter Laboratory (University of California San Francisco)
The discovery of Isrib emerged from a systematic scientific endeavor conducted in the laboratory of Peter Walter at the University of California, San Francisco, representing a paradigm shift in understanding cellular stress response mechanisms. The compound was identified in 2013 through a comprehensive semi-automated screening process of a large library of small molecules, a project spearheaded by Carmela Sidrauski, who recognized the compound's potential and pursued extensive research on its properties and applications.
The initial discovery process began with a cell-based screen designed to identify inhibitors of protein kinase RNA-like endoplasmic reticulum kinase signaling pathways. This systematic approach involved testing thousands of chemical compounds to identify molecules capable of modulating cellular stress responses. The screening methodology employed sophisticated cellular assays designed to detect compounds that could reverse the effects of eukaryotic initiation factor 2 alpha phosphorylation, a critical regulatory mechanism in cellular stress adaptation.
Sidrauski's pivotal role in the compound's development cannot be overstated. Her decision to pursue research on this particular molecule from the vast library of screened compounds demonstrated remarkable scientific insight. The initial characterization revealed that Isrib possessed an exceptionally low inhibitory concentration of 5 nanomolar, making it one of the most potent compounds identified in stress response research. This extraordinary potency, combined with favorable pharmacokinetic properties including the ability to cross the blood-brain barrier and maintain an eight-hour plasma half-life, positioned Isrib as an invaluable research tool.
The collaboration between Walter and Sidrauski proved instrumental in advancing the compound's development. Walter's laboratory had previously established fundamental insights into cellular stress response mechanisms, including the discovery of the unfolded protein response in the 1990s. This foundational knowledge provided the conceptual framework necessary for understanding Isrib's mechanism of action and potential applications.
The technology underlying Isrib was subsequently licensed to Calico in 2015, with Sidrauski being recruited to lead the laboratory focused on developing therapeutic applications based on the compound. This transition from academic discovery to potential therapeutic development exemplifies the translation of fundamental research findings into practical applications. The licensing agreement enabled continued research while providing resources for more extensive preclinical development programs.
Significance in Translational Control Research
Isrib has fundamentally revolutionized the field of translational control research by providing scientists with an unprecedented tool for investigating protein synthesis regulation and cellular stress response mechanisms. The compound's ability to selectively inhibit the integrated stress response pathway has enabled researchers to dissect complex cellular processes that were previously difficult to study systematically.
The integrated stress response represents a highly conserved cellular mechanism that coordinates protein synthesis in response to various stress conditions. Four distinct kinases - protein kinase RNA-like endoplasmic reticulum kinase, general control nonderepressible 2, protein kinase RNA-activated, and heme-regulated inhibitor - converge on phosphorylating serine 51 of eukaryotic initiation factor 2 alpha. This phosphorylation event triggers a cascade of cellular responses that include global reduction in protein synthesis while simultaneously enhancing translation of specific stress-response transcripts.
Research utilizing Isrib has revealed the profound complexity of translational control mechanisms. Genome-wide ribosome profiling studies conducted with Isrib treatment have demonstrated that the integrated stress response affects translation of a restricted subset of messenger ribonucleic acids rather than causing uniform changes across the entire transcriptome. These findings have fundamentally altered our understanding of how cells selectively regulate protein production during stress conditions.
The compound's mechanism of action involves direct interaction with eukaryotic initiation factor 2B, a dedicated guanine nucleotide exchange factor essential for protein synthesis initiation. Structural studies utilizing cryo-electron microscopy have revealed that Isrib functions as a molecular staple, promoting assembly of the fully active form of eukaryotic initiation factor 2B by stabilizing dimeric complexes. This mechanism represents a novel approach to pharmacological intervention in cellular processes, demonstrating how small molecules can modulate protein complex assembly to achieve specific biological effects.
The impact of Isrib on stress granule research represents another significant contribution to translational control studies. Stress granules are cytoplasmic assemblies that form during cellular stress and contain stalled translation initiation complexes along with associated messenger ribonucleic acids and proteins. Isrib not only prevents the formation of these structures but can also induce rapid disassembly of pre-existing stress granules, liberating trapped messenger ribonucleic acids back into the actively translating pool. This capability has provided researchers with a powerful tool for investigating the dynamics of ribonucleoprotein complex assembly and disassembly.
The compound's significance extends beyond basic research into potential therapeutic applications. Studies have demonstrated that Isrib can restore function in cellular models of Vanishing White Matter Disease, a neurodegenerative disorder caused by mutations in eukaryotic initiation factor 2B subunits. The compound's ability to stabilize mutant eukaryotic initiation factor 2B complexes and restore their catalytic activity to wild-type levels suggests potential therapeutic strategies for genetic diseases affecting translational machinery.
Furthermore, Isrib's impact on memory formation has opened new avenues for understanding the molecular basis of learning and memory consolidation. Research has shown that eukaryotic initiation factor 2 alpha phosphorylation normally acts as a brake on memory formation, and Isrib treatment can enhance both spatial and fear-associated learning in experimental animals. These findings have profound implications for understanding cognitive processes and potential interventions for memory-related disorders.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]cyclohexyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Cl2N2O4/c23-15-1-9-19(10-2-15)29-13-21(27)25-17-5-7-18(8-6-17)26-22(28)14-30-20-11-3-16(24)4-12-20/h1-4,9-12,17-18H,5-8,13-14H2,(H,25,27)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMCDHQPXTGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045380 | |
| Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1597403-47-8 | |
| Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Urea Formation
The central urea moiety likely arises from the reaction of a diamino precursor with phosgene or a safer equivalent (e.g., triphosgene). Symmetrical dichlorophenyl groups may be introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.
Piperazine Integration
The terminal piperazine rings are probable products of nucleophilic ring-opening of epoxides or alkylation of secondary amines. Stereochemical control during this step is critical, as improper configuration could hinder eIF2B binding.
Final Assembly and Purification
Coupling of the dichlorophenyl-urea core with piperazine derivatives would complete the synthesis. High-performance liquid chromatography (HPLC) or recrystallization would ensure purity, given ISRIB’s nanomolar potency demands.
Structural Insights Impacting Synthesis
Cryo-EM studies of ISRIB-bound eIF2B decamers reveal that the compound stabilizes the active conformation of eIF2B by bridging β-δ subunit interfaces. This allosteric mechanism implies that even minor synthetic impurities could disrupt ISRIB’s ability to promote decamer assembly, underscoring the need for stringent quality control during preparation.
Key analytical data referenced in studies include:
-
X-ray crystallography : Resolutions of 3.77–4.28 Å for ISRIB-eIF2B complexes, confirming binding at the β-δ interface.
-
Multi-angle light scattering : Used to verify eIF2B decamer stabilization (~600 kDa) upon ISRIB binding.
-
RNase protection assays : Demonstrated ISRIB’s efficacy in restoring translation initiation activity (EC ~5 nM).
Stability and Formulation Considerations
ISRIB exhibits stability at room temperature during shipping, but long-term storage likely requires desiccated conditions at -20°C. Its instability in aqueous environments necessitates lyophilization for in vivo applications, with reconstitution in DMSO-based vehicles.
Challenges in Scale-Up
The absence of published large-scale synthesis protocols suggests challenges in:
-
Symmetrical coupling steps : Potential low yields due to steric hindrance.
-
Chiral centers : Racemization risks during piperazine functionalization.
-
Solvent systems : Dependency on DMSO complicates purification.
Chemical Reactions Analysis
ISRIB undergoes several types of chemical reactions, including:
Oxidation: ISRIB can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, particularly at the amide functional groups.
Substitution: ISRIB can participate in substitution reactions, where one of its functional groups is replaced by another group under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ISRIB has a wide range of scientific research applications, including:
Chemistry: ISRIB is used as a tool to study the integrated stress response pathway and its regulation.
Biology: The compound is employed in research to understand cellular stress responses and protein synthesis.
Medicine: ISRIB has shown promise in treating neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and amyotrophic lateral sclerosis (ALS). .
Mechanism of Action
ISRIB exerts its effects by binding to the active structure of eukaryotic translation initiation factor 2B (eIF2B). This binding prevents structural changes in eIF2B caused by phosphorylated eIF2, thereby suppressing the progression of the integrated stress response pathway. By stabilizing eIF2B, ISRIB enhances protein synthesis and helps restore normal cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Trazodone and Dibenzoylmethane (DBM)
- Mechanism: Like ISRIB, trazodone and DBM restore translation under UPR stress by counteracting eIF2α-P-mediated ternary complex reduction.
- Efficacy: Both compounds show neuroprotective effects in prion disease and frontotemporal dementia models, comparable to ISRIB.
- Pharmacokinetics : Trazodone and DBM exhibit superior bioavailability and blood-brain barrier penetration compared to ISRIB, making them promising candidates for chronic administration .
GSK2606414 (PERK Inhibitor)
- Mechanism : GSK2606414 inhibits PERK, an upstream kinase that phosphorylates eIF2α. Unlike ISRIB, it blocks the ISR at the kinase level rather than reversing eIF2α-P’s effects .
- Therapeutic Scope : Lacks ISRIB’s broad applicability in diseases like Vanishing White Matter Disease (VWMD), where ISRIB rescues mutant eIF2B activity .
Guanabenz and Sephin1
- Mechanism : These compounds enhance the phosphatase activity of GADD34/PP1 to dephosphorylate eIF2α, opposing ISRIB’s eIF2B-targeted approach .
- Efficacy : While effective in reducing ATF4-CHOP, they fail to restore global protein synthesis and exacerbate ER stress in some contexts, unlike ISRIB .
Data Tables
Table 1: Mechanistic Comparison of ISRIB and Key Compounds
Table 2: Therapeutic Efficacy in Disease Models
| Compound | Neurodegeneration (Prion/ALS) | TBI/Cognitive Recovery | VWMD | Ischemia-Reperfusion |
|---|---|---|---|---|
| ISRIB | +++ | +++ | +++ | +++ |
| Trazodone/DBM | ++ | Not tested | Not tested | Not tested |
| GSK2606414 | - (Toxic) | - | - | - |
Key Research Findings
Structural Insights : Cryo-EM studies confirm ISRIB binds at the eIF2B β/δ interface, stabilizing a conformation resistant to eIF2α-P . Mutations in this pocket abolish ISRIB’s activity, validating its allosteric mechanism .
Cognitive Benefits : ISRIB rescues synaptic plasticity and memory in aged mice and TBI models by restoring protein synthesis in hippocampal neurons .
Biological Activity
ISRIB (Integrated Stress Response Inhibitor) is a small molecule that has garnered significant attention for its ability to modulate the integrated stress response (ISR) and enhance cognitive functions. This article provides a detailed overview of ISRIB's biological activity, including its mechanisms, effects on memory and cognition, and implications for neurodegenerative diseases.
ISRIB primarily acts by inhibiting the phosphorylation of eIF2α (eukaryotic translation initiation factor 2 alpha), a key regulator in the ISR. Under stress conditions, eIF2α is phosphorylated, leading to a global reduction in protein synthesis and the activation of stress granules. ISRIB reverses these effects by stabilizing the eIF2B complex, which is crucial for restoring translation processes disrupted by stress.
Key Findings on Mechanism:
- Stabilization of eIF2B : ISRIB stabilizes the decameric form of eIF2B, enhancing its guanine nucleotide exchange factor (GEF) activity. This restoration allows for normal protein synthesis to resume even under stress conditions .
- Impact on Stress Granules : ISRIB not only prevents the formation of stress granules but also promotes the disassembly of pre-formed granules, thereby facilitating the re-entry of mRNAs into the translation pool .
Effects on Memory and Cognition
Numerous studies have demonstrated ISRIB's potential in enhancing cognitive functions, particularly in models of traumatic brain injury (TBI) and neurodegenerative diseases.
Case Studies:
- Traumatic Brain Injury : In a study involving brain-injured mice, ISRIB was administered weeks post-injury. The results showed that treated mice exhibited cognitive abilities indistinguishable from healthy controls, indicating that ISRIB can reverse memory deficits caused by TBI .
- Alzheimer’s Disease Models : Research indicated that ISRIB could restore synaptic plasticity and memory functions in mice with Alzheimer’s-like conditions. Mice receiving ISRIB performed significantly better in memory tests compared to untreated counterparts .
Data Tables
| Study | Model | Findings |
|---|---|---|
| Sidrauski et al. (2013) | Mouse model | ISRIB enhances long-term memory by reversing eIF2α phosphorylation effects. |
| Rosi et al. (2020) | Traumatic Brain Injury | Full restoration of learning ability in brain-injured mice after ISRIB treatment. |
| Krukowski et al. (2024) | Aging mice | ISRIB improves cognitive function and learning in aged mice comparable to younger cohorts. |
Broader Implications
The ability of ISRIB to enhance cognitive function has significant implications for treating various neurodegenerative conditions characterized by impaired protein synthesis and cognitive decline. Its potential applications include:
- Neurodegenerative Diseases : Given its effects on memory enhancement, ISRIB may serve as a therapeutic agent for diseases like Alzheimer's and other forms of dementia.
- Cognitive Rehabilitation Post-Injury : ISRIB's efficacy in restoring cognitive functions after brain injuries suggests it could be beneficial in rehabilitation programs for patients recovering from such injuries.
Q & A
Q. How can researchers ensure reproducibility of ISRIB experiments across laboratories?
- Methodological Answer : Publish detailed synthetic protocols for ISRIB analogs (e.g., purity thresholds, solvent systems) and share raw data via repositories like Zenodo. Use positive controls (e.g., thapsigargin for ER stress) in all assays .
Q. What frameworks support robust data contradiction analysis in ISRIB research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
